Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate
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Overview
Description
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline typically involves the reaction of 4-methyl-aniline with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methyl-aniline+diethyl phosphorochloridate→3-chloro-N-diethoxyphosphoryl-4-methyl-aniline
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methyl-aniline: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
N-diethoxyphosphoryl-4-methyl-aniline: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
This article provides a comprehensive overview of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
92017-23-7 |
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Molecular Formula |
C11H17ClNO3P |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-chloro-N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
XYPGQFRGBYZWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |
Origin of Product |
United States |
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